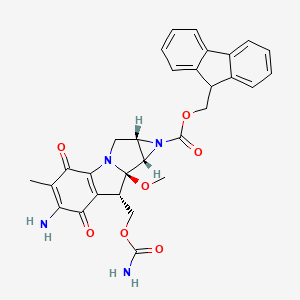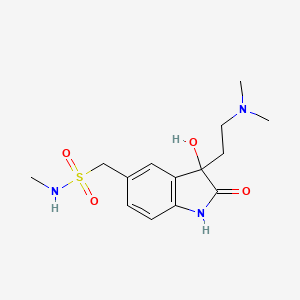
(1'S,2R,3S)-Fosaprepitant Dimeglumine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1’S,2R,3S)-Fosaprepitant Dimeglumine is a prodrug of aprepitant, which is a neurokinin-1 (NK1) receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The compound is water-soluble, making it suitable for intravenous administration, which is advantageous for patients who cannot take oral medications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2R,3S)-Fosaprepitant Dimeglumine involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by the introduction of the fosaprepitant moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of (1’S,2R,3S)-Fosaprepitant Dimeglumine follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
(1’S,2R,3S)-Fosaprepitant Dimeglumine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
(1’S,2R,3S)-Fosaprepitant Dimeglumine has several scientific research applications:
Chemistry: It is used as a model compound in studies of NK1 receptor antagonists and their synthesis.
Biology: The compound is studied for its effects on the NK1 receptor and its role in modulating biological responses.
Medicine: It is extensively researched for its efficacy in preventing CINV and other conditions related to NK1 receptor activity.
Industry: The compound’s synthesis and production methods are of interest for developing efficient manufacturing processes.
Mécanisme D'action
(1’S,2R,3S)-Fosaprepitant Dimeglumine exerts its effects by being converted to aprepitant in the body. Aprepitant then binds to the NK1 receptors in the brain, blocking the action of substance P, a neuropeptide associated with vomiting. This inhibition prevents the transmission of signals that trigger nausea and vomiting, making it effective in managing CINV.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aprepitant: The active form of (1’S,2R,3S)-Fosaprepitant Dimeglumine, used orally for the same indications.
Rolapitant: Another NK1 receptor antagonist used for preventing CINV.
Netupitant: Often combined with palonosetron for enhanced antiemetic effects.
Uniqueness
(1’S,2R,3S)-Fosaprepitant Dimeglumine is unique due to its water solubility and suitability for intravenous administration, providing an alternative for patients who cannot take oral medications. Its prodrug nature allows for controlled release and conversion to the active form, aprepitant, ensuring effective prevention of CINV.
Propriétés
Formule moléculaire |
C30H39F7N5O11P |
|---|---|
Poids moléculaire |
809.6 g/mol |
Nom IUPAC |
[3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20-;4-,5+,6+,7+/m00/s1 |
Clé InChI |
UGJUJYSRBQWCEK-GBIUHEKFSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)
![N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13858841.png)






